molecular formula C11H12N2 B1309750 2,6-Dimethylquinolin-5-amine CAS No. 116632-59-8

2,6-Dimethylquinolin-5-amine

Cat. No. B1309750
M. Wt: 172.23 g/mol
InChI Key: SSJOWWYMHNQEMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) are commonly used for the structural determination of small molecules .


Chemical Reactions Analysis

Quinoline derivatives, including 2,6-Dimethylquinolin-5-amine, can undergo various chemical reactions. For instance, amines can react with alkyl halides directly to give N-alkylated products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications can provide insights into the properties of this compound .

Scientific Research Applications

  • Medicinal Chemistry : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline and its functionalized derivatives have shown substantial efficacies for future drug development .

  • Drug Design : Quinoline motifs have received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

  • Pharmacological Applications : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

  • Synthetic Organic Chemistry : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

  • Industrial Chemistry : Quinoline is an essential segment of both natural and synthetic compounds . It has a potential for industrial applications .

  • Green and Sustainable Chemical Processes : There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

Safety And Hazards

According to the safety data sheet for 2,6-Dimethylaniline, a compound structurally similar to 2,6-Dimethylquinolin-5-amine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

2,6-Dimethylquinolin-5-amine holds promise in various fields, such as pharmaceuticals, organic synthesis, and material science. Its versatile chemical structure makes it a potential candidate for the development of new materials and the establishment of structure–function relationships .

properties

IUPAC Name

2,6-dimethylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJOWWYMHNQEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407669
Record name 2,6-Dimethyl-quinolin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylquinolin-5-amine

CAS RN

116632-59-8
Record name 2,6-Dimethyl-quinolin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dimethyl-5-nitro-quinoline (192 mg, 0.95 mmol) in ethanol (9.3 mL) and water (4.7 mL) were added iron powder (280 mg, 5.0 mmol) and NH4Cl 280 mg, 5.2 mmol). The mixture was heated at reflux for 2 h, then cooled filtered. The filtrate was concentrated under reduced pressure, and the aqueous residue was extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over Na2SO4, filtered and concentrated to dryness under reduced pressure. Purification of the residue by flash column (hexane/ethyl acetate gradient) gave 2,6-dimethyl-quinolin-5-ylamine (120 mg, 73%).
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mg
Type
catalyst
Reaction Step One

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